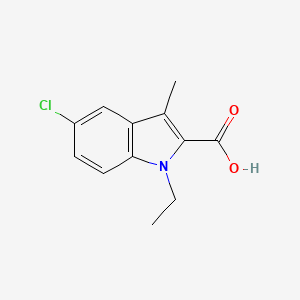

5-chloro-1-ethyl-3-methyl-1H-indole-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-chloro-1-ethyl-3-methyl-1H-indole-2-carboxylic acid is a compound that belongs to the class of organic compounds known as indolecarboxamides and derivatives . It is a significant heterocyclic system in natural products and drugs . It plays a crucial role in cell biology and has various biologically vital properties .

Synthesis Analysis

The synthesis of this compound involves the development of a novel series of 5-chloro-indole-2-carboxylate derivatives as potent inhibitors of mutant EGFR/BRAF pathways with antiproliferative activity . The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole in a good yield .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C11H10ClNO2 . It is an indole derivative that can be prepared by the oxidation of 1-methylindole-3-aldehyde with alkaline potassium permanganate .Chemical Reactions Analysis

The chemical reactions involving this compound are crucial for the development of anticancer drugs since they are over-activated in several malignancies . The cell viability assay results revealed that none of the compounds tested were cytotoxic, and that the majority of those tested at 50 µM had cell viability levels greater than 87% .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of 420.6±25.0 °C and a density of 1.39±0.1 g/cm3 .Scientific Research Applications

Synthesis of Indole Derivatives

Indole derivatives are significant in natural products and drugs . They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body has attracted increasing attention in recent years .

Treatment of Cancer Cells

Indole derivatives, both natural and synthetic, show various biologically vital properties . They have been used as biologically active compounds for the treatment of cancer cells .

Treatment of Microbes

Indole derivatives have also been used in the treatment of microbes . Their unique properties make them effective in combating various microbial infections .

Treatment of Various Disorders

Indole derivatives have been used in the treatment of various disorders in the human body . Their wide range of biological activities makes them suitable for treating a variety of health conditions .

Antiviral Activity

Indole derivatives possess various biological activities, including antiviral activity . They have been used in the development of antiviral agents .

Anti-inflammatory Activity

Indole derivatives also possess anti-inflammatory activity . They have been used in the treatment of various inflammatory conditions .

Antioxidant Activity

Indole derivatives have been found to possess antioxidant activity . They can help protect the body from damage caused by harmful free radicals .

Synthesis of Alkaloids

“5-chloro-1-ethyl-3-methyl-1H-indole-2-carboxylic acid” can be used as a reactant for the synthesis of the pyrrolizidine alkaloid (±)-trachelanthamidine . Alkaloids have a wide range of pharmacological effects, including analgesic, anti-inflammatory, and antimicrobial activities .

Mechanism of Action

Safety and Hazards

This compound should be treated as an organic compound, with correct operation requiring the wearing of protective gloves and goggles . Long-term or frequent contact with this compound should be avoided, as well as inhalation of its dust or solution . It should be stored in a sealed container, avoiding contact with oxidizing agents and strong acids and bases .

Future Directions

The future directions for this compound involve its potential use in the treatment of cancer cells, microbes, and different types of disorders in the human body . Its application as a biologically active compound has attracted increasing attention in recent years . The investigation of novel methods of synthesis has also attracted the attention of the chemical community .

properties

IUPAC Name |

5-chloro-1-ethyl-3-methylindole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO2/c1-3-14-10-5-4-8(13)6-9(10)7(2)11(14)12(15)16/h4-6H,3H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXWIXSQOFSBRAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)Cl)C(=C1C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-1-ethyl-3-methyl-1H-indole-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2665498.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide](/img/structure/B2665501.png)

![9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2665502.png)

![1-[2-(2-Methylphenoxy)ethyl]-2-thiophen-2-ylbenzimidazole](/img/structure/B2665504.png)

![N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2665505.png)

![2-[2-Cyano-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enamido]benzoic acid](/img/structure/B2665506.png)

![1-Acetyl-2'-(3,4-dimethylphenyl)-7'-ethoxy-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2665508.png)

methanone](/img/structure/B2665510.png)

![6-Ethyl-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-7-hydroxychromen-2-one](/img/structure/B2665511.png)

![2-Tert-butyl-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2665512.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(2-fluorobenzenesulfonamido)-3-phenylpropanoate](/img/structure/B2665516.png)

![2-[4,4-Difluoro-1-(3-methoxyphenyl)cyclohexyl]acetic acid](/img/structure/B2665517.png)